TAT 2-4

Overview

Description

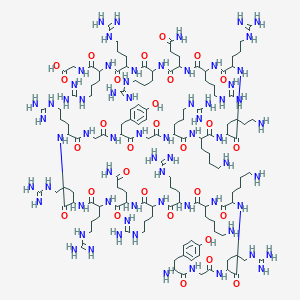

TAT 2-4 is a synthetic, dimeric cell-penetrating peptide (CPP) derived from the protein transduction domain (residues 47–58) of the HIV-1 transactivator of transcription (TAT) protein. Its sequence, YGRKKRRQRRRGYGRKKRRQRRRG, consists of two tandem repeats of the TAT domain, linked by a glycine residue . This design enhances its cell-penetrating efficiency compared to monomeric variants. Key properties include:

- Molecular Formula: C₁₃₂H₂₄₀N₆₆O₂₉

- Molecular Weight: 3215.81 g/mol

- Purity: >95% (HPLC), with optional 98% or 99% purity upon request .

- Solubility: Water-soluble, stored as a lyophilized powder at -20°C .

This compound is widely used to deliver bioactive molecules (e.g., drugs, nucleic acids) into cells, particularly in neuroscience and HIV research. Studies highlight its role in modulating synaptic activity and contributing to HIV-associated neurocognitive disorders . However, its trifluoroacetic acid (TFA) content (10–45% as a byproduct of synthesis) can interfere with cellular assays, necessitating TFA removal for certain applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

TAT 2-4 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS, which allows for the efficient and high-yield synthesis of the peptide. The process includes the use of automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for peptide synthesis. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

TAT 2-4 undergoes various chemical reactions, including:

Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and modified peptides with substituted amino acid residues .

Scientific Research Applications

TAT 2-4 has a wide range of scientific research applications, including:

Chemistry: Used as a delivery vehicle for small molecules and nanoparticles.

Biology: Facilitates the delivery of proteins and peptides into cells.

Medicine: Employed in drug delivery systems to enhance the uptake of therapeutic agents.

Industry: Utilized in the development of novel delivery systems for various applications.

Mechanism of Action

TAT 2-4 exerts its effects by binding to the trans-activation response (TAR) RNA element at the 5’ end of viral transcripts. This binding recruits the positive transcription elongation factor b (P-TEFb), which consists of cyclin-dependent kinase 9 (CDK9) and cyclin T1. The recruitment of P-TEFb leads to the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, thereby activating transcription elongation . This mechanism is crucial for the transcriptional activation of HIV-1 .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of TAT 2-4 and Related Peptides

| Property | This compound | TAT (Monomeric) | Ara27 |

|---|---|---|---|

| Sequence | YGRKKRRQRRRGYGRKKRRQRRRG | GRKKRRQRRRPQ | Not explicitly provided |

| Length (aa) | 24 | 12 | 27 (inferred from name) |

| Molecular Weight | 3215.81 g/mol | ~1567 g/mol | Data not available |

| Charge | Highly cationic (+16 at pH 7) | +8 at pH 7 | Data not available |

| Purity | >95% (HPLC) | Varies by synthesis | Data not available |

| Solubility | Water-soluble | Water-soluble | Data not available |

Key Observations :

- This compound’s dimeric structure doubles the arginine-rich domains, enhancing cationic charge and cell-penetrating efficiency compared to the monomeric TAT .

- Ara27, another CPP, has distinct physicochemical properties (e.g., lower isoelectric point) compared to TAT, as shown in Table 1 of , though specific sequence data are unavailable .

Table 2: Functional Comparison in HIV and Cellular Assays

*Data from Table 1 of , which lists dose-dependent inhibition of HIV-1 by small-molecule "hit compounds" .

Key Findings :

- Small-molecule hit compounds (e.g., from ) show potent HIV-1 inhibition (IC₅₀: 0.1–10 µM) but lack cell-penetrating capabilities, limiting their utility for intracellular delivery .

Biological Activity

TAT 2-4 is a cell-penetrating peptide derived from the HIV-1 transactivator of transcription (Tat) protein. This compound has garnered attention in biomedical research due to its ability to facilitate the delivery of therapeutic agents across cellular membranes. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and therapy, and relevant case studies.

This compound is characterized by its sequence: YGRKKRRQRRRGYGRKKRRQRRRG , which consists of two back-to-back protein transduction domains from the Tat protein. The core structure includes basic amino acids that enhance its ability to penetrate cell membranes. Research indicates that the biological activity of TAT primarily resides in the region between residues 48–60, which is crucial for its internalization into cells through non-endocytic pathways, such as direct translocation across the membrane or macropinocytosis .

Biological Activity

Cell Penetration and Delivery

this compound demonstrates remarkable cell-penetrating capabilities, allowing it to transport various cargoes, including proteins and nucleic acids, into cells. Studies have shown that TAT can effectively deliver macromolecules like beta-galactosidase into different cell types without compromising their functionality . This property positions this compound as a valuable tool in gene therapy and drug delivery systems.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. For instance, Lu et al. (2011) demonstrated that TAT could mitigate synaptic damage induced by HIV-1 Tat protein, suggesting a protective role against HIV-associated neurological disorders .

Case Studies

A series of case studies illustrate the therapeutic applications of this compound:

-

Neuroprotection in HIV Models

In a study involving microglial activation due to HIV-1 Tat exposure, this compound was shown to reduce inflammatory responses and protect neuronal integrity, indicating its potential use in treating HIV-related cognitive impairments . -

Tumor Treatment

Targeted alpha therapy (TAT) has been applied in oncology, particularly for low-grade gliomas. A study reported long-term survival benefits in patients treated with TAT after conventional therapies. Patients exhibited significant reductions in seizure frequency and improved neurological outcomes over extended follow-up periods .

Comparative Analysis

The efficacy of this compound can be compared with other cell-penetrating peptides (CPPs) based on their delivery efficiency and therapeutic outcomes:

| Peptide | Cell Penetration Efficiency | Therapeutic Applications | Notable Findings |

|---|---|---|---|

| This compound | High | Gene therapy, neuroprotection | Effective in reducing inflammation and synaptic damage |

| Antennapedia | Moderate | Drug delivery | Limited by receptor dependency |

| Penetratin | Moderate | Antigen delivery | Less efficient than TAT for large macromolecules |

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying TAT 2-4?

- Methodological Answer : Use the P-E/I-C-O framework to structure the question:

- Population (P) : Define the biological/chemical system under study (e.g., enzyme interactions, cellular models).

- Exposure/Intervention (E/I) : Specify the application of this compound (e.g., dosage, delivery method).

- Comparison/Control (C) : Identify baseline conditions or alternative compounds for contrast.

- Outcome (O) : Define measurable endpoints (e.g., binding affinity, metabolic stability).

Example: "How does this compound (E/I) influence transcriptional activity (O) in human hepatocyte models (P) compared to TAT 1-3 (C)?" .

Q. What experimental design principles ensure reproducibility in this compound studies?

- Methodological Answer :

- Detailed Protocols : Document synthesis, purification, and characterization steps (e.g., NMR, HPLC) for this compound to enable replication .

- Control Groups : Include positive/negative controls (e.g., wild-type vs. knockout models) to validate assay specificity.

- Sample Size Justification : Use power analysis to determine statistically viable participant/experimental replicates .

Q. How should researchers address variability in this compound’s biochemical activity across studies?

- Methodological Answer :

- Standardize Conditions : Control temperature, pH, and solvent composition during experiments .

- Triplicate Trials : Report mean values with standard deviation to quantify variability.

- Cross-Validation : Compare results across multiple assays (e.g., ELISA, SPR) to confirm consistency .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be resolved?

- Methodological Answer :

- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to identify convergent pathways .

- Dose-Response Analysis : Test a wide concentration range to distinguish linear vs. non-linear effects .

- Structural Modeling : Use molecular dynamics simulations to explore binding site interactions that may explain discrepancies .

Q. What statistical methods are optimal for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal (e.g., Hill equation) or biphasic models to quantify EC₅₀ and efficacy .

- ANOVA with Post Hoc Tests : Compare means across dose groups while correcting for multiple comparisons (e.g., Tukey’s test) .

- Meta-Analysis : Pool data from independent studies to assess overall trends and heterogeneity .

Q. How can interdisciplinary approaches enhance understanding of this compound’s therapeutic potential?

- Methodological Answer :

- Collaborative Frameworks : Integrate chemical biology (structure-activity relationships), pharmacology (PK/PD modeling), and computational chemistry (QSAR predictions) .

- Translational Validation : Use patient-derived organoids or in vivo models to bridge in vitro findings and clinical relevance .

Q. Data Presentation and Validation

Q. What are best practices for presenting this compound’s experimental results in manuscripts?

- Methodological Answer :

- Structured Tables : Include columns for independent variables (e.g., concentration), dependent variables (e.g., inhibition %), and statistical metrics (p-values, confidence intervals) .

- Visual Clarity : Use line graphs for dose-response curves and heatmaps for multi-parameter comparisons.

- Supplemental Data : Archive raw datasets, chromatograms, and spectral analyses in repositories like Figshare or Zenodo .

Q. How should researchers validate the purity and stability of synthesized this compound?

- Methodological Answer :

- Analytical Triangulation : Confirm purity via HPLC (≥95%), mass spectrometry (exact mass match), and elemental analysis .

- Accelerated Stability Studies : Monitor degradation under stress conditions (e.g., high humidity, UV exposure) to establish shelf-life .

Q. Ethical and Methodological Limitations

Q. What are common limitations in this compound studies, and how can they be mitigated?

- Methodological Answer :

- Batch Variability : Source compounds from certified suppliers and document lot numbers .

- Ethical Constraints : For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting .

- External Validity : Use diverse cell lines or animal models to assess generalizability .

Q. How can researchers ensure transparency when reporting negative or inconclusive results for this compound?

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C132H240N66O29/c133-49-5-1-21-80(185-105(212)78(27-11-55-166-123(144)145)180-97(203)67-176-101(208)75(137)65-71-37-41-73(199)42-38-71)107(214)187-82(23-3-7-51-135)109(216)189-86(31-15-59-170-127(152)153)113(220)193-90(35-19-63-174-131(160)161)117(224)197-92(45-47-95(138)201)119(226)195-88(33-17-61-172-129(156)157)115(222)191-84(29-13-57-168-125(148)149)111(218)183-76(25-9-53-164-121(140)141)102(209)177-69-99(205)182-94(66-72-39-43-74(200)44-40-72)104(211)178-68-98(204)181-79(28-12-56-167-124(146)147)106(213)186-81(22-2-6-50-134)108(215)188-83(24-4-8-52-136)110(217)190-87(32-16-60-171-128(154)155)114(221)194-91(36-20-64-175-132(162)163)118(225)198-93(46-48-96(139)202)120(227)196-89(34-18-62-173-130(158)159)116(223)192-85(30-14-58-169-126(150)151)112(219)184-77(26-10-54-165-122(142)143)103(210)179-70-100(206)207/h37-44,75-94,199-200H,1-36,45-70,133-137H2,(H2,138,201)(H2,139,202)(H,176,208)(H,177,209)(H,178,211)(H,179,210)(H,180,203)(H,181,204)(H,182,205)(H,183,218)(H,184,219)(H,185,212)(H,186,213)(H,187,214)(H,188,215)(H,189,216)(H,190,217)(H,191,222)(H,192,223)(H,193,220)(H,194,221)(H,195,226)(H,196,227)(H,197,224)(H,198,225)(H,206,207)(H4,140,141,164)(H4,142,143,165)(H4,144,145,166)(H4,146,147,167)(H4,148,149,168)(H4,150,151,169)(H4,152,153,170)(H4,154,155,171)(H4,156,157,172)(H4,158,159,173)(H4,160,161,174)(H4,162,163,175) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYDXJXPYPVEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C132H240N66O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3215.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.